molecular formula C19H16N2O3S3 B4552018 3-[(furan-2-yl)methyl]-5,6-dimethyl-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one

3-[(furan-2-yl)methyl]-5,6-dimethyl-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B4552018
M. Wt: 416.5 g/mol
InChI Key: AXMDOMSFQHXIPS-UHFFFAOYSA-N
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Description

3-[(furan-2-yl)methyl]-5,6-dimethyl-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that features a combination of furan, thiophene, and thieno[2,3-d]pyrimidin-4-one moieties

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a thieno[2,3-d]pyrimidin-4-one derivative , a class of compounds that have been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis . .

Mode of Action

It is known that thieno[2,3-d]pyrimidin-4-one derivatives have shown antimycobacterial activity , suggesting that they may interfere with essential biochemical processes in Mycobacterium tuberculosis.

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways. Given the antimycobacterial activity of thieno[2,3-d]pyrimidin-4-one derivatives , it can be hypothesized that these compounds may disrupt the cell wall synthesis or interfere with the energy metabolism of Mycobacterium tuberculosis.

Result of Action

Given its antimycobacterial activity , it can be inferred that the compound may lead to the death of Mycobacterium tuberculosis cells, potentially by disrupting essential cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(furan-2-yl)methyl]-5,6-dimethyl-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions. The key steps include:

    Formation of the thieno[2,3-d]pyrimidin-4-one core: This can be achieved through the condensation of appropriate thiophene derivatives with pyrimidine precursors under acidic or basic conditions.

    Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the thieno[2,3-d]pyrimidin-4-one core with furan-2-ylmethyl halides in the presence of a base.

    Attachment of the 2-oxo-2-(thiophen-2-yl)ethyl group: This is typically done through a nucleophilic substitution reaction using thiophen-2-ylacetic acid derivatives and suitable activating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The furan and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the specific substitution, but may include the use of bases like sodium hydride or acids like hydrochloric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene.

    Furan derivatives: Compounds like furan-2-carboxylic acid and furan-2-ylmethanol.

    Pyrimidine derivatives: Compounds like 2,4-diaminopyrimidine and 5-fluorouracil.

Uniqueness

The uniqueness of 3-[(furan-2-yl)methyl]-5,6-dimethyl-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one lies in its multi-functional heterocyclic structure, which combines the properties of furan, thiophene, and pyrimidine rings. This structural complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(furan-2-ylmethyl)-5,6-dimethyl-2-(2-oxo-2-thiophen-2-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S3/c1-11-12(2)27-17-16(11)18(23)21(9-13-5-3-7-24-13)19(20-17)26-10-14(22)15-6-4-8-25-15/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMDOMSFQHXIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=CS3)CC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(furan-2-yl)methyl]-5,6-dimethyl-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
3-[(furan-2-yl)methyl]-5,6-dimethyl-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
3-[(furan-2-yl)methyl]-5,6-dimethyl-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
3-[(furan-2-yl)methyl]-5,6-dimethyl-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
3-[(furan-2-yl)methyl]-5,6-dimethyl-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 6
3-[(furan-2-yl)methyl]-5,6-dimethyl-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one

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